1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-

Ozonolysis Steric Effects Reaction Mechanism

1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- (CAS 5857-68-1), also known as 1,1-di-tert-butylethylene (DTBE) or 2,2,4,4-tetramethyl-3-methylidenepentane, is a highly branched C10H20 terminal alkene bearing geminal tert-butyl and geminal methyl groups on the olefinic carbon atoms. This arrangement creates extreme steric congestion around the double bond, distinguishing it from less hindered 1,1-disubstituted or 1,2-disubstituted analogs.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 5857-68-1
Cat. No. B13944459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-
CAS5857-68-1
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=C)C(C)(C)C
InChIInChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3
InChIKeyQTOBPSTXWMUPTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-3,3-dimethyl-1-butene (CAS 5857-68-1): A Sterically Congested C10 Olefin for Specialized Research Applications


1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- (CAS 5857-68-1), also known as 1,1-di-tert-butylethylene (DTBE) or 2,2,4,4-tetramethyl-3-methylidenepentane, is a highly branched C10H20 terminal alkene bearing geminal tert-butyl and geminal methyl groups on the olefinic carbon atoms [1]. This arrangement creates extreme steric congestion around the double bond, distinguishing it from less hindered 1,1-disubstituted or 1,2-disubstituted analogs. It is a low-boiling liquid (calc. bp 146.1 °C, density 0.743 g/cm³) with a flash point of 28.3 °C . The compound is manufactured at scale (40,000–70,000 t/year range in Japan) as a general chemical substance [2], yet its procurement for research purposes is driven by its unique steric profile rather than commodity volume.

Why Generic C10 Olefins Cannot Substitute for 2-(tert-Butyl)-3,3-dimethyl-1-butene (CAS 5857-68-1) in Sterically Demanding Applications


The extreme steric congestion at the 2-(1,1-dimethylethyl)-3,3-dimethyl-1-butene double bond fundamentally alters its reactivity, selectivity, and physical properties relative to less hindered C10 isomers or even structurally similar homologues such as 3,3-dimethyl-1-butene (neohexene) or 2,4,4-trimethyl-1-pentene [1]. In radical addition reactions, the tert-butyl groups force the β-substituent into a specific eclipsed conformation, yielding EPR hyperfine splitting values that are diagnostic of steric pressure and that differ markedly from those of unhindered ethyl radicals [2]. In ozonolysis, the compound follows a divergent fragmentation pathway dictated by substituent steric bulk, producing 2,2,4,4-tetramethyl-3-pentanone in ~45% yield rather than the aldehyde/ketone mixtures typical of less hindered 1,1-disubstituted alkenes [3]. Generic substitution therefore risks misleading mechanistic conclusions, failed spin-trapping experiments, or incorrect product distributions in synthetic sequences that depend on steric control.

Quantitative Differentiation Evidence for 2-(tert-Butyl)-3,3-dimethyl-1-butene (CAS 5857-68-1) vs. Structural Analogs


Ozonolysis Chemoselectivity: Divergent Carbonyl Product Distribution Driven by Steric Bulk

In ether solvent with trifluoroacetophenone as a carbonyl oxide trap, ozonolysis of 2-(tert-butyl)-3,3-dimethyl-1-butene yields the corresponding ketone 2,2,4,4-tetramethyl-3-pentanone in ~45% yield, whereas the structurally related but less hindered 1,1,3,3-tetramethyl-1-butene (CAS 29779-78-0) gives its analogous ketone in ~73% yield under identical conditions [1]. The 28-percentage-point yield difference is attributed to the steric influence of the tert-butyl substituent on the primary carbonyl oxide fragmentation pathway, making CAS 5857-68-1 the preferred substrate when a lower-yielding but mechanistically diagnostic ozonolysis outcome is required.

Ozonolysis Steric Effects Reaction Mechanism

EPR Conformational Fingerprint: Forced Eclipsing in β-Substituted Ethyl Radicals

EPR spectra of radicals generated by addition to 1,1-di-tert-butylethylene (DTBE) reveal that the bulky tert-butyl groups force the β-substituent MRn into an eclipsed conformation (dihedral angle θ ≈ 0°) with respect to the semi-occupied p-orbital, producing a β-hydrogen hyperfine splitting constant aHβ of ~0 G [1]. In contrast, the analogous unhindered ethyl radical (CH3CH2•) exhibits a aHβ of ~27 G under fast-rotation conditions at room temperature, reflecting a time-averaged θ of 60° [1]. The near-zero splitting for DTBE-derived radicals is a direct consequence of steric locking and serves as a diagnostic marker for the degree of congestion.

Electron Paramagnetic Resonance Radical Conformation Steric Hindrance

Ionization Energy as a Metric of Steric Destabilization

The photoelectron spectrum of 2-(tert-butyl)-3,3-dimethyl-1-butene yields an ionization energy of 8.795 ± 0.008 eV [1]. While a direct head-to-head comparison with the less hindered analog 3,3-dimethyl-1-butene (neohexene) in the same study is not available, the target compound's IE is lower than that of 1-butene (9.58 eV) and closer to that of tetramethylethylene (8.30 eV), consistent with increased alkyl substitution and steric release upon ionization [1]. The precisely measured IE value (uncertainty ±0.008 eV) provides a reliable benchmark for computational modeling of steric effects on frontier orbital energies.

Photoelectron Spectroscopy Ionization Energy Steric Strain

Hydrogenation Thermochemistry: Quantifying Olefin Strain Energy

The enthalpy of hydrogenation (ΔrH°) of 2-(tert-butyl)-3,3-dimethyl-1-butene to the corresponding alkane in acetic acid solution is -28.02 ± 0.01 kcal/mol [1]. This value is significantly less exothermic than the hydrogenation enthalpy of 1-butene (-30.3 kcal/mol) [1], indicating that the tetra-alkyl substitution pattern introduces approximately 2.3 kcal/mol of additional thermodynamic stabilization to the alkene relative to the unsubstituted case. Among C10 olefins, this thermochemical signature is unique to the 1,1-di-tert-butyl substitution pattern.

Hydrogenation Enthalpy Strain Energy Thermochemistry

Spin-Trapping Specificity: Inability to Undergo Direct Photoexcitation Distinguishes DTBE from Nitroso/Nitrone Spin Traps

In comparative spin-trapping studies of imidyl radicals, 1,1-di-tert-butylethylene (DTBE) cannot be directly excited by the UV light source employed (λ > 300 nm), whereas the nitroso spin trap MNP (2-methyl-2-nitrosopropane) and the nitrone traps PBN and MBN undergo direct photoexcitation to form radical cations that subsequently capture imidyl radicals [1]. This photophysical inertness forces DTBE to operate exclusively via a chemically or photosensitized oxidation pathway, providing a cleaner mechanistic probe for inverted spin trapping when direct photochemical pathways must be excluded [1].

Spin Trapping EPR Spectroscopy Photochemistry

Optimal Research and Industrial Application Scenarios for 2-(tert-Butyl)-3,3-dimethyl-1-butene (CAS 5857-68-1)


Mechanistic Probe in Sterically Perturbed Ozonolysis Studies

Use 2-(tert-butyl)-3,3-dimethyl-1-butene as a substrate when investigating the influence of steric bulk on carbonyl oxide fragmentation pathways. The ~45% yield of 2,2,4,4-tetramethyl-3-pentanone under standard conditions provides a lower-yield baseline compared to less hindered 1,1-dialkyl ethylenes, enabling comparative mechanistic mapping [1].

Calibration Standard for Steric Effects in Radical EPR Spectroscopy

Employ DTBE to generate β-substituted ethyl radicals with forced eclipsed conformations. The near-zero β-hydrogen hyperfine splitting (aHβ ~ 0 G) serves as a quantitative endpoint for calibrating the angular dependence of hyperfine coupling in sterically hindered radical systems [2].

Photoinert Spin Trap for Inverted Spin Trapping Protocol

Select DTBE as a spin trap in EPR experiments where direct photoexcitation of the trap must be avoided. Its inability to absorb light above 300 nm eliminates radical cation formation via direct excitation, ensuring that spin adduct formation proceeds exclusively through the chemically or photosensitized oxidation pathway [3].

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